FTI 277 HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FTI-277 HCl is an inhibitor of farnesyl transferase (FTase), a highly potent Ras CAAX peptidomimetic . It antagonizes both H- and K-Ras oncogenic signaling . FTI-277 HCl can inhibit hepatitis delta virus (HDV) infection .

Molecular Structure Analysis

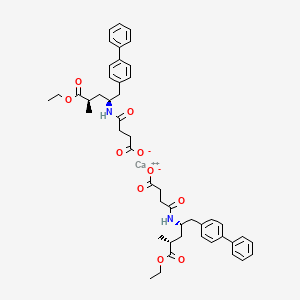

The molecular formula of FTI-277 HCl is C22H30ClN3O3S2 . Its molecular weight is 484.07 . The chemical name is (Z)-5-((®-2-amino-3-mercaptopropyl)amino)-N-((S)-1-methoxy-4-(methylthio)-1-oxobutan-2-yl)-[1,1’-biphenyl]-2-carbimidic acid hydrochloride .

Physical And Chemical Properties Analysis

FTI-277 HCl has a molecular weight of 484.07 and a molecular formula of C22H30ClN3O3S2 . It is soluble in water with ultrasonic, DMSO, and EtOH .

科学研究应用

阻断致癌 Ras 信号传导:FTI-277 HCl 有效抑制 Ras 法呢基转移酶,这对于 Ras 诱导的恶性转化至关重要。它通过诱导非活性 Ras-Raf 复合物的胞质积累来选择性地阻断致癌 Ras 信号传导,从而阻止 MAPK 级联的激活 (Lerner 等,1995).

抑制生长因子和黏附依赖性存活通路:发现 FTI-277 抑制磷脂酰肌醇 3-OH 激酶 (PI 3-激酶)/AKT2 介导的生长因子和黏附依赖性存活通路,诱导癌细胞凋亡。这突出了其作为抗癌剂的潜力 (Jiang 等,2000).

增强其他癌症疗法的疗效:FTI-277 增强他莫昔芬抑制雌激素依赖性 MCF-7 细胞系增殖的疗效,表明其在治疗雌激素受体阳性乳腺肿瘤的联合疗法中的潜力 (Dalenc 等,2005).

对药物吸收和过饱和的影响:在药理学背景下,该化合物已被研究其对药物吸收的影响。结果表明,过饱和可以显着增强药物的溶解度限制吸收,对药物制剂技术有影响 (Takano 等,2010).

抑制致癌 K-Ras 的异戊二烯化:研究表明,FTI-277 抑制人肿瘤细胞系中致癌 K-Ras 的异戊二烯化,表明在 K-Ras 相关的癌症中具有潜在的治疗应用 (Lerner 等,1997).

放射增敏作用:FTI-277 还表现出放射增敏作用,特别是在表达 24-kDa FGF2 同工型的细胞中,这表明其在某些类型肿瘤的放射治疗中具有潜在用途 (Cohen-Jonathan 等,1999).

增强骨髓瘤肿瘤细胞中的凋亡:该化合物已被发现有效诱导耐药骨髓瘤肿瘤细胞凋亡并抑制其生长,为治疗多发性骨髓瘤提供了新方法 (Bolick 等,2003).

作用机制

Target of Action

FTI 277 HCl is a potent and selective inhibitor of farnesyl transferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins .

Mode of Action

This compound acts by inhibiting the farnesylation process of the Ras proteins . Specifically, it antagonizes both H-Ras and K-Ras oncogenic signaling . The inhibition of these Ras proteins disrupts their ability to transmit signals for cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras signaling pathway . By inhibiting the farnesylation of Ras proteins, this compound disrupts the normal functioning of this pathway. This leads to a decrease in the transmission of growth and differentiation signals within the cell .

Result of Action

This compound’s inhibition of the Ras signaling pathway results in a decrease in cell growth and an increase in apoptosis . Additionally, it has been shown to effectively clear hepatitis delta virus (HDV) viremia .

安全和危害

FTI-277 HCl is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

One relevant paper discusses the effects and mechanisms of FTI-277 inhibiting the proliferation of myeloid leukemia cells and enhancing apoptosis induced by arsenic trioxide . The study found that FTI-277 exerts proliferation inhibition on myeloid leukemia cells by inhibiting constitutive ERK/MAPK activation and resulting in a G2/M block .

生化分析

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, this compound can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with this compound has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of this compound is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of this compound in these models is dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, this compound disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, this compound may affect the localization of the proteins it modifies .

属性

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

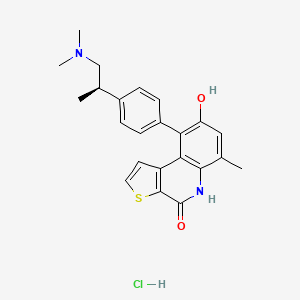

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

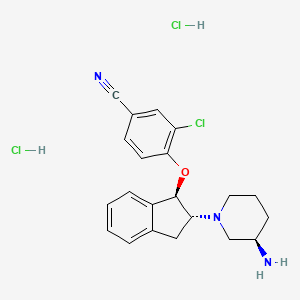

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

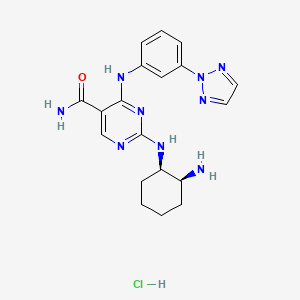

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)